
3-fluoro-N-(5-methylpyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(5-methylpyridin-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-(5-methylpyridin-2-yl)benzamide involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins. This accumulation has been found to have various physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-(5-methylpyridin-2-yl)benzamide have been extensively studied. It has been found to exhibit potent anti-cancer activity, with studies reporting its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, it has been found to exhibit anti-inflammatory activity, with studies reporting its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-fluoro-N-(5-methylpyridin-2-yl)benzamide in lab experiments include its potent inhibitory activity against HDAC6, its ability to induce apoptosis and inhibit cell proliferation in cancer cells, and its anti-inflammatory activity. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the research on 3-fluoro-N-(5-methylpyridin-2-yl)benzamide. These include further studies to determine its safety and efficacy in vivo, the development of new derivatives with improved pharmacological properties, and the investigation of its potential applications in the treatment of other diseases, including neurodegenerative disorders and inflammatory diseases.
Conclusion:
In conclusion, 3-fluoro-N-(5-methylpyridin-2-yl)benzamide is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. Its potent inhibitory activity against HDAC6, its ability to induce apoptosis and inhibit cell proliferation in cancer cells, and its anti-inflammatory activity make it a promising candidate for further research. However, further studies are needed to determine its safety and efficacy in vivo and to develop new derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-(5-methylpyridin-2-yl)benzamide can be achieved through a multi-step process. The first step involves the synthesis of 2-amino-5-methylpyridine, which is then reacted with 3-fluorobenzoyl chloride to obtain 3-fluoro-N-(5-methylpyridin-2-yl)benzamide. This method has been reported to yield the desired compound in good to excellent yields.
Applications De Recherche Scientifique
3-fluoro-N-(5-methylpyridin-2-yl)benzamide has been extensively studied for its potential applications in the development of new drugs. It has been found to exhibit potent inhibitory activity against various enzymes, including HDAC6, a class IIb histone deacetylase. The inhibition of HDAC6 has been linked to the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
3-fluoro-N-(5-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c1-9-5-6-12(15-8-9)16-13(17)10-3-2-4-11(14)7-10/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCUBHUBNSKBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(5-methylpyridin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


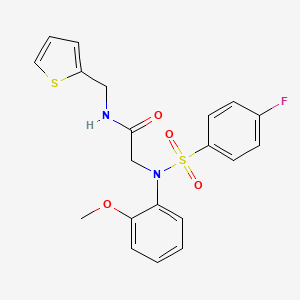
![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7536918.png)
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
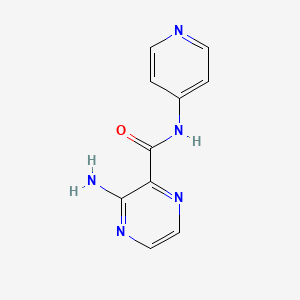
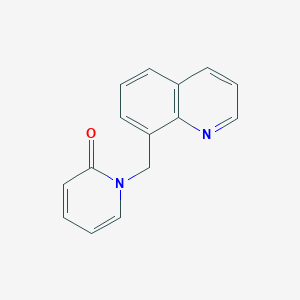
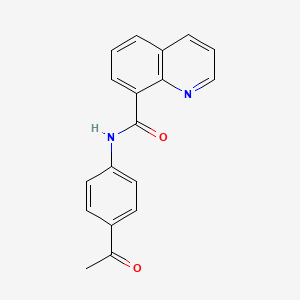
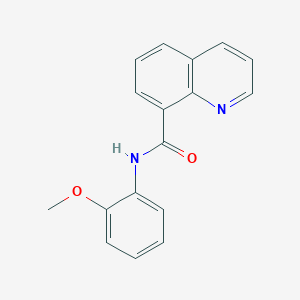

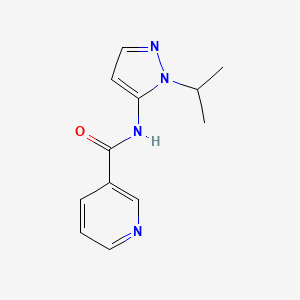


![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)